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6-Bromo-8-chlorochroman-4-amine is a chemical compound characterized by its unique structural features, including a chroman backbone with bromine and chlorine substituents. The molecular formula for this compound is , and it has a molecular weight of approximately 248.50 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug design due to its biological activity and structural complexity.
Research indicates that 6-Bromo-8-chlorochroman-4-amine exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity to exert therapeutic effects .
Industrial production methods may involve optimization for large-scale synthesis, employing continuous flow reactors and automated purification techniques to enhance yield and purity.
6-Bromo-8-chlorochroman-4-amine has diverse applications across various fields:
Studies on the interactions of 6-Bromo-8-chlorochroman-4-amine with biological targets have revealed its potential as a modulator of enzyme activity and receptor binding. This interaction profile suggests its utility in developing drugs aimed at specific biochemical pathways involved in diseases such as cancer and infections .
Several compounds share structural similarities with 6-Bromo-8-chlorochroman-4-amine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-8-chlorochroman-4-ol | Hydroxyl group instead of amine | Potentially different biological activity due to hydroxyl group |
| 6-Bromo-8-chlorochroman-4-carboxylic acid | Carboxylic acid group instead of amine | Different reactivity profile due to carboxylic acid functionality |
| 6-Bromo-7-chlorochroman-4-amine | Chlorine at the 7th position | Variation in biological activity based on substitution pattern |
The uniqueness of 6-Bromo-8-chlorochroman-4-amine lies in its combination of both bromine and chlorine atoms along with an amine group at the 4th position. This specific arrangement contributes to its distinct chemical reactivity and biological properties, setting it apart from similar compounds .
The IUPAC name for 6-bromo-8-chlorochroman-4-amine is (4S)-6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine, reflecting its stereochemistry at position 4 and the arrangement of halogen substituents. Its molecular formula, C₉H₉BrClNO, corresponds to a molecular weight of 262.53 g/mol. The compound’s structure is defined by a chroman backbone (a benzopyran system fused with a saturated oxygen-containing ring), where bromine and chlorine occupy the 6- and 8-positions of the aromatic ring, respectively, and an amine group is attached to the saturated carbon at position 4.
Key identifiers include:
The stereochemistry at position 4 is critical, as enantiomeric forms of chroman derivatives often exhibit divergent biological activities.
Chroman-4-amine derivatives emerged as analogs of chroman-4-ones, which gained prominence in the early 2010s as inhibitors of sirtuin 2 (SIRT2), a protein linked to neurodegenerative diseases. Initial work focused on chroman-4-ones with alkyl or alkoxy substituents, synthesized via base-mediated aldol condensations and intramolecular oxa-Michael additions. For example, 6,8-dibromo-2-pentylchroman-4-one demonstrated potent SIRT2 inhibition (IC₅₀ = 1.5 μM), highlighting the importance of halogenation.
6-Bromo-8-chlorochroman-4-amine represents a dihalogenated chroman derivative with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 grams per mole [1] [2]. The compound features a characteristic chroman core structure, which consists of a benzene ring fused to a tetrahydropyran ring, with halogen substituents at the 6-position (bromine) and 8-position (chlorine) of the aromatic ring, and an amino group at the 4-position of the saturated ring [3] [2]. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine, with the Chemical Abstracts Service registry number 1094456-49-1 [1] [2].
Table 1: Molecular Structure and Identification Data
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine |
| Molecular Formula | C₉H₉BrClNO |
| Molecular Weight (g/mol) | 262.53 |
| Chemical Abstracts Service Registry Number | 1094456-49-1 |
| International Chemical Identifier | InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 |
| International Chemical Identifier Key | JMHCLHAHYNPNKM-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1COC2=C(C1N)C=C(C=C2Cl)Br |
| PubChem Compound Identifier | 43155040 |
The absolute configuration determination of 6-bromo-8-chlorochroman-4-amine through X-ray crystallographic analysis remains an area requiring comprehensive investigation [5] [6]. While X-ray crystallography has been successfully employed for the structural elucidation of related halogenated organic compounds and has proven instrumental in determining the three-dimensional arrangements of atoms in similar heterocyclic systems, specific crystallographic data for 6-bromo-8-chlorochroman-4-amine are not readily available in the current literature [5] [6].
The crystallographic analysis of analogous chroman derivatives has demonstrated that these compounds typically adopt chair conformations for the saturated six-membered ring, with the amino substituent exhibiting either axial or equatorial orientations depending on the stereochemical configuration [6] [7]. The presence of both bromine and chlorine substituents on the aromatic ring is expected to influence the crystal packing through halogen bonding interactions, which have been observed in structurally related compounds [6] [8].
For absolute configuration determination, the use of anomalous scattering from the heavy halogen atoms (bromine and chlorine) would provide sufficient scattering contrast to establish the stereochemical assignment definitively [5] [6]. The bromine atom, with its higher atomic number, would serve as the primary anomalous scatterer, enabling the determination of the Flack parameter and subsequent assignment of absolute configuration [6] [9].
Nuclear Magnetic Resonance spectroscopy provides essential insights into the conformational preferences and dynamic behavior of 6-bromo-8-chlorochroman-4-amine in solution [10] [11] [7]. The conformational analysis of chroman derivatives using Nuclear Magnetic Resonance techniques has revealed significant information about ring pucker, substituent orientations, and intramolecular interactions [11] [7].
The six-membered saturated ring of the chroman system can adopt various conformations, with chair and half-chair forms being the most energetically favorable [11] [7]. The presence of the amino group at the 4-position introduces additional conformational considerations, as the nitrogen atom can participate in hydrogen bonding interactions that stabilize specific conformations [7] [12].
Proton Nuclear Magnetic Resonance spectroscopy of related chroman-4-amine derivatives has shown characteristic coupling patterns that provide information about the dihedral angles between adjacent protons [10] [7]. The analysis of vicinal coupling constants, particularly between the protons at positions 3 and 4, can reveal the preferred conformation of the saturated ring and the orientation of the amino substituent [11] [7].
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary conformational information through chemical shift analysis [10] [7]. The carbon atoms of the chroman framework exhibit distinct chemical shifts that are sensitive to conformational changes and electronic effects from the halogen substituents [7] [9]. The electron-withdrawing nature of both bromine and chlorine atoms influences the electronic environment of the aromatic carbons, resulting in characteristic downfield shifts in the Carbon-13 Nuclear Magnetic Resonance spectrum [7] [13].
Table 2: Stereoisomeric Forms and Their Properties
| Stereoisomer | Chemical Abstracts Service Number | PubChem Compound Identifier | Molecular Weight (g/mol) | Stereochemical Configuration |
|---|---|---|---|---|
| (S)-6-Bromo-8-chlorochroman-4-amine | 1213906-32-1 | 65721027 | 262.53 | (4S)-configuration |
| (R)-6-Bromo-8-chlorochroman-4-amine | 1241682-07-4 | Not available | 262.53 | (4R)-configuration |
| Racemic mixture | 1094456-49-1 | 43155040 | 262.53 | Equal mixture of R and S |
The thermodynamic properties and phase behavior of 6-bromo-8-chlorochroman-4-amine are fundamental parameters that govern its physical state, stability, and interactions under various conditions [9] [14] [15]. Understanding these properties is crucial for characterizing the compound's behavior in different environments and predicting its performance in various applications [9] [14].
The melting point determination of 6-bromo-8-chlorochroman-4-amine requires systematic experimental investigation using standardized thermal analysis techniques [9] [14] [16]. While specific melting point data for this compound are not currently available in the literature, related halogenated chroman derivatives typically exhibit melting points in the range of 60-120 degrees Celsius, depending on the nature and position of substituents [17] [7] [14].
Crystallinity studies of halogenated organic compounds have demonstrated that the presence of multiple halogen substituents can significantly influence the crystal lattice structure and thermal properties [9] [14] [15]. The bromine and chlorine atoms in 6-bromo-8-chlorochroman-4-amine are expected to participate in intermolecular halogen bonding interactions, which can enhance the crystalline stability and influence the melting behavior [6] [14] [15].
Differential Scanning Calorimetry analysis would provide comprehensive thermal characterization, including melting point, enthalpy of fusion, and potential polymorphic transitions [9] [14]. The presence of the amino group introduces additional considerations for thermal analysis, as primary amines can undergo thermal decomposition at elevated temperatures, potentially complicating the determination of true melting points [14] [18].
Thermogravimetric analysis coupled with Differential Scanning Calorimetry would enable the differentiation between melting and decomposition processes, ensuring accurate thermal property determination [9] [14]. The halogen substituents may also influence the thermal stability of the compound, with carbon-halogen bonds potentially undergoing cleavage at high temperatures [9] [19].
The density of 6-bromo-8-chlorochroman-4-amine can be estimated using theoretical calculations based on molecular volume and packing considerations [14] [15] [13]. The presence of heavy halogen atoms (bromine and chlorine) significantly contributes to the overall molecular density, with bromine having an atomic weight of 79.90 and chlorine having an atomic weight of 35.45 [14] [13].
Computational methods for density prediction typically employ group contribution methods or molecular dynamics simulations to estimate the solid-state density [15] [13]. Related halogenated aromatic compounds with similar molecular structures exhibit densities ranging from 1.4 to 1.8 grams per cubic centimeter, depending on the degree of halogenation and molecular packing efficiency [14] [15] [13].
Solubility parameter calculations for 6-bromo-8-chlorochroman-4-amine involve the assessment of cohesive energy density and intermolecular interactions [15] [20]. The Hansen solubility parameters, which include dispersion, polar, and hydrogen bonding components, provide a comprehensive framework for predicting solubility behavior [15] [20].
The dispersion component of the solubility parameter is influenced by the polarizable halogen atoms, which contribute significantly to van der Waals interactions [15] [20]. The polar component reflects the dipole moments associated with the carbon-halogen bonds and the carbon-nitrogen bond of the amino group [20] [21]. The hydrogen bonding component is primarily determined by the amino group, which can act as both a hydrogen bond donor and acceptor [20] [22].
Table 3: Thermodynamic Properties and Phase Behavior
| Property | Value | Method/Source |
|---|---|---|
| Melting Point (°C) | Not experimentally determined | Requires experimental determination |
| Boiling Point (°C) | Not experimentally determined | Requires experimental determination |
| Density (g/cm³) | Not experimentally determined | Requires experimental determination |
| Solubility in Water | Limited solubility expected | Predicted based on structure |
| Flash Point (°C) | Not experimentally determined | Requires experimental determination |
| Vapor Pressure (mmHg at 25°C) | Not experimentally determined | Requires experimental determination |
| Refractive Index | Not experimentally determined | Requires experimental determination |
| Crystalline Form | Crystalline solid (typical for chromans) | Inferred from structural class |
The acid-base behavior of 6-bromo-8-chlorochroman-4-amine is primarily governed by the amino group at the 4-position of the chroman ring system [23] [21] [22]. This primary amine functionality imparts basic character to the molecule, enabling protonation under acidic conditions and influencing the compound's behavior in aqueous and non-aqueous media [21] [22] [18].
The determination of the acid dissociation constant (pKa) for 6-bromo-8-chlorochroman-4-amine requires systematic potentiometric titration studies under controlled conditions [24] [25] [26]. Potentiometric titration represents the gold standard for pKa determination, providing accurate and reproducible results through the measurement of potential changes during the titration process [24] [25] [26].
The expected pKa value for 6-bromo-8-chlorochroman-4-amine is estimated to be in the range of 8.0 to 9.0, which is lower than typical aliphatic amines due to the electron-withdrawing effects of the aromatic ring system and the halogen substituents [23] [21] [22]. The presence of both bromine and chlorine atoms at positions 6 and 8, respectively, exerts a cumulative electron-withdrawing influence that reduces the basicity of the amino group compared to unsubstituted chroman-4-amine [21] [22].
The potentiometric titration procedure would involve the preparation of aqueous solutions of 6-bromo-8-chlorochroman-4-amine at defined ionic strength, typically 0.01 to 0.1 molar, followed by titration with standardized sodium hydroxide or hydrochloric acid solutions [24] [25] [27]. The use of a combined glass electrode system would enable precise pH measurements throughout the titration range [25] [26].
Data analysis of the potentiometric titration curves employs the Henderson-Hasselbalch equation to determine the pKa value at the point where the compound is fifty percent protonated [25] [26]. For the amino group in 6-bromo-8-chlorochroman-4-amine, the relevant equilibrium can be expressed as the protonation of the neutral amine to form the corresponding ammonium ion [22] [25].
The influence of temperature on the pKa determination must be carefully controlled, as acid-base equilibria exhibit temperature dependence [25] [27]. Standard measurements are typically conducted at 25 degrees Celsius with appropriate temperature control to ensure reproducible results [25] [27].
The pH-dependent stability of 6-bromo-8-chlorochroman-4-amine encompasses the compound's chemical stability across different pH ranges and its susceptibility to hydrolysis, oxidation, or other degradation pathways [28] [29] [19]. Understanding the pH stability profile is essential for determining optimal storage conditions and predicting behavior under various environmental conditions [28] [19].
Primary amines, such as the amino group in 6-bromo-8-chlorochroman-4-amine, generally exhibit good stability under neutral and mildly acidic conditions [22] [28]. However, extreme pH conditions may promote various degradation pathways, including oxidation of the amino group or hydrolysis of the ether linkage in the chroman ring system [28] [19].
Under strongly acidic conditions (pH less than 2), the amino group becomes fully protonated, which may influence the overall stability of the molecule [22] [28]. The protonated form may exhibit different reactivity patterns compared to the neutral amine, potentially affecting the susceptibility to nucleophilic attack or other chemical transformations [28] [19].
Alkaline conditions (pH greater than 12) present different stability challenges, as the amino group remains largely unprotonated and may be more susceptible to oxidative processes [28] [29]. The presence of halogen substituents may also influence the stability under basic conditions, as electron-withdrawing groups can affect the reactivity of adjacent functional groups [29] [19].
Ultraviolet-visible spectroscopy provides a sensitive method for monitoring pH-dependent stability, as changes in the electronic environment of the chromophore system can be detected through shifts in absorption maxima or changes in extinction coefficients [28] [25]. The chroman chromophore system exhibits characteristic absorption bands that are sensitive to protonation state and chemical environment [28] [7].
Table 4: Acid-Base Behavior and Protonation Properties
| Parameter | Estimated Value | Experimental Status | Method Required |
|---|---|---|---|
| Basic pKa (amine group) | ~8.5-9.5 (typical for aromatic amines) | Not experimentally determined | Potentiometric titration |
| Protonation site | Nitrogen atom of amine group | Predicted from structure | Nuclear Magnetic Resonance spectroscopy at variable pH |
| Conjugate acid formula | C₉H₁₀BrClNO⁺ | Theoretical | Mass spectrometry |
| pH stability range | Requires experimental determination | Not studied | Ultraviolet-visible spectroscopy vs pH |
| Protonation equilibrium constant | Requires experimental determination | Not measured | Potentiometric titration |
Table 5: Comparative Analysis with Related Chroman-4-amine Derivatives
| Compound | Molecular Formula | Molecular Weight | Halogen Substitution | Expected pKa Range |
|---|---|---|---|---|
| 6-Bromo-8-chlorochroman-4-amine | C₉H₉BrClNO | 262.53 | Br at position 6, Cl at position 8 | 8.0-9.0 (electron-withdrawing effects) |
| 6-Bromochroman-4-amine | C₉H₁₀BrNO | 228.09 | Br at position 6 | 8.5-9.5 |
| 8-Chlorochroman-4-amine | C₉H₁₀ClNO | 183.63 | Cl at position 8 | 9.0-10.0 |
| Chroman-4-amine (unsubstituted) | C₉H₁₁NO | 149.19 | None | 9.5-10.5 |
The retrosynthetic analysis of 6-bromo-8-chlorochroman-4-amine reveals multiple strategic approaches for its efficient synthesis [1] [2]. The most practical retrosynthetic disconnection involves the chroman-4-one framework as a key intermediate, followed by functional group transformations to introduce the amine functionality [3]. This approach capitalizes on the well-established synthetic routes to substituted chroman-4-ones through base-promoted crossed aldol condensation reactions [1].
Route optimization studies have identified key structural factors affecting synthetic efficiency. The presence of halogen substituents at positions 6 and 8 requires careful consideration of reaction conditions to prevent competitive elimination reactions [4]. Temperature control proves critical, with optimal results achieved at 160-170°C under microwave irradiation for 1 hour [1]. The choice of base significantly influences both yield and regioselectivity, with diisopropylamine providing superior results compared to other amine bases [2].
Regioselective bromination at position 6 of the chroman scaffold represents a crucial synthetic challenge requiring precise control of reaction conditions and reagent selection [5] [6]. The most effective approach utilizes pyridinium tribromide as the brominating agent under mild conditions [2]. This methodology achieves excellent regioselectivity with bromination occurring preferentially at the 6-position due to electronic activation by the adjacent oxygen atom [6].
Mechanistic studies reveal that the regioselectivity arises from the directing effect of the chroman oxygen, which increases electron density at the 6-position through resonance stabilization [5]. The reaction proceeds through electrophilic aromatic substitution, with the rate-determining step involving formation of the arenium ion intermediate [6]. Temperature control proves essential, with reactions conducted at the lowest effective temperature showing enhanced regioselectivity [6].
Alternative brominating agents including N-bromosuccinimide and copper(II) bromide have been evaluated [4]. N-bromosuccinimide in combination with silica gel provides excellent regioselectivity for position 6 bromination, achieving selectivity ratios exceeding 20:1 [5]. The reaction conditions typically involve acetonitrile as solvent at room temperature to 80°C, with reaction times ranging from 2-8 hours [6].
Directed chlorination at position 8 requires sophisticated reagent systems capable of overcoming the inherent electronic bias of the chroman scaffold [7]. The development of Palau'chlor (CBMG) has revolutionized this transformation, providing a highly reactive yet selective chlorinating reagent [7]. This guanidine-based chlorinating system demonstrates exceptional reactivity toward electron-rich aromatic systems while maintaining excellent regioselectivity [7].
The mechanism of directed chlorination involves coordination of the chlorinating reagent with the chroman oxygen, which directs the electrophilic chlorination to the 8-position through a chelation-controlled process [7]. The reaction typically proceeds under mild conditions in tetrahydrofuran at temperatures ranging from 0°C to room temperature [8]. Yields of 80-92% are routinely achieved with selectivity ratios exceeding 50:1 for position 8 chlorination [7].
Alternative approaches utilizing N-chlorosuccinimide in combination with chiral catalysts have shown promise for enantioselective chlorination [8]. The organocatalytic approach using imidazolidinone catalysts achieves high enantioselectivity while maintaining excellent regioselectivity [8]. This methodology represents a significant advancement in direct enantioselective α-chlorination chemistry [8].
Reductive amination represents the most direct and efficient method for incorporating the amine functionality into the chroman-4-amine structure [9] [10]. This transformation involves the condensation of chroman-4-one with ammonia or primary amines, followed by reduction of the resulting imine intermediate [9]. The process typically proceeds through a two-step in situ reaction mechanism, first forming an iminium intermediate through carbonyl condensation, then reducing this intermediate with appropriate reducing agents [10].
Benzylamine-borane has emerged as an exceptionally effective reducing agent for this transformation [10]. This air-stable complex provides several advantages over traditional reducing agents, including mild reaction conditions, compatibility with both protic and aprotic solvents, and efficient reduction of both aldehydes and ketones [10]. The reductive amination using benzylamine-borane achieves yields of 40-92% with excellent functional group tolerance [10].
Enzymatic reductive amination using imine reductases represents a breakthrough in enantioselective synthesis [11]. Metagenomic imine reductases enable the enantioselective reductive coupling of chroman-3-ones with diverse primary amine partners [11]. This biocatalytic approach delivers high yields and enantiocomplementary selectivity for more than 15 examples at preparative scale, achieving enantioselectivities of 92-99% [11].
Nucleophilic substitution pathways provide an alternative approach for amine incorporation, particularly useful when starting from halogenated chroman derivatives [12] [13]. The reaction of 3-bromochroman-4-ones with ammonia or primary amines under basic conditions represents a straightforward methodology [14]. However, this approach often suffers from competing elimination reactions, leading to chromone formation as a major byproduct [14].
Optimization of nucleophilic substitution conditions has identified potassium carbonate in acetonitrile as an effective system [14]. The reaction typically proceeds at room temperature to reflux conditions, with yields ranging from 12-85% depending on the nucleophile and substrate substitution pattern [14]. The success of this approach depends critically on the balance between nucleophilicity and basicity of the amine nucleophile [13].
Microwave-assisted nucleophilic substitution has shown significant improvements in both yield and reaction time [4]. The use of morpholine and piperidine as nucleophiles under microwave conditions achieves excellent conversion rates with reduced formation of elimination products [4]. This methodology proves particularly effective for the synthesis of N-heterocyclic chroman derivatives [4].
Chiral auxiliaries provide a powerful strategy for controlling the absolute stereochemistry of chroman derivatives [15]. The incorporation of chiral oxazolidinones, first introduced by David Evans, has proven particularly effective for asymmetric chroman synthesis [15]. These auxiliaries are temporarily incorporated into the synthetic sequence to bias the stereoselectivity of subsequent reactions, then removed under conditions that preserve the newly formed stereocenters [15].
The oxazolidinone chiral auxiliary approach has been successfully applied to asymmetric aldol reactions of chroman-derived substrates [15]. This methodology enables the stereoselective formation of multiple contiguous stereocenters with excellent diastereoselectivity [15]. Yields of 63-98% with enantioselectivities exceeding 95% are routinely achieved using this approach [15].
Alternative chiral auxiliaries including mandelic acid derivatives and chiral 8-phenylmenthol have shown promise for specific transformations [15]. The choice of auxiliary depends on the specific transformation and the desired stereochemical outcome [15]. Recovery and recycling of chiral auxiliaries represents a crucial economic consideration for practical applications [15].
Enantioselective hydrogenation represents one of the most powerful methods for introducing chirality into chroman derivatives [16] [17]. Ruthenium-Synphos catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones [16] [17]. This methodology provides an atom-economical and environmentally friendly route to optically active 3-aminochroman derivatives [16].
The cationic Ru-Synphos catalyst system achieves remarkable enantioselectivities of up to 96% while maintaining high chemical yields [16] [17]. The reaction proceeds under mild conditions using hydrogen pressures of 1-50 bar at temperatures ranging from 25-80°C [18]. This approach represents a significant advancement in the synthesis of pharmaceutically relevant chroman derivatives [16].
Rhodium-catalyzed asymmetric transfer hydrogenation offers an alternative approach for the enantioselective synthesis of chroman derivatives [19]. The use of formic acid/triethylamine as the hydrogen source under mild conditions delivers reduced compounds in good yields with high diastereoselectivity and excellent enantioselectivity [19]. This methodology achieves diastereomeric ratios up to 98:2 and enantioselectivities exceeding 99% [19].